molecular formula C23H21NO2 B14569597 (3S,4R)-3-(Benzyloxy)-1-(4-methylphenyl)-4-phenylazetidin-2-one CAS No. 61458-02-4

(3S,4R)-3-(Benzyloxy)-1-(4-methylphenyl)-4-phenylazetidin-2-one

Cat. No.: B14569597
CAS No.: 61458-02-4
M. Wt: 343.4 g/mol
InChI Key: NOVFJTZAWRKHTP-YADHBBJMSA-N
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Description

(3S,4R)-3-(Benzyloxy)-1-(4-methylphenyl)-4-phenylazetidin-2-one is a chiral azetidinone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-(Benzyloxy)-1-(4-methylphenyl)-4-phenylazetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving β-amino acids or their derivatives.

    Introduction of the Benzyloxy Group: This step may involve the use of benzyl alcohol and appropriate protecting groups.

    Substitution with Phenyl Groups: The phenyl groups can be introduced through various substitution reactions, often using phenyl halides and suitable catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the azetidinone ring or the phenyl groups, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents such as halides, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could lead to various hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, (3S,4R)-3-(Benzyloxy)-1-(4-methylphenyl)-4-phenylazetidin-2-one can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology and Medicine

In biology and medicine, azetidinone derivatives are studied for their potential as enzyme inhibitors, particularly β-lactamase inhibitors, which are crucial in combating antibiotic resistance. They may also exhibit anti-inflammatory, anticancer, and antiviral properties.

Industry

In the industrial sector, such compounds can be used in the development of new materials, pharmaceuticals, and agrochemicals. Their unique structural features make them versatile intermediates in various chemical processes.

Mechanism of Action

The mechanism of action of (3S,4R)-3-(Benzyloxy)-1-(4-methylphenyl)-4-phenylazetidin-2-one depends on its specific application. For instance, as a β-lactamase inhibitor, it would bind to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    Penicillins: These are well-known β-lactam antibiotics with a similar azetidinone core.

    Cephalosporins: Another class of β-lactam antibiotics with a broader spectrum of activity.

    Carbapenems: These are potent β-lactam antibiotics resistant to many β-lactamases.

Uniqueness

(3S,4R)-3-(Benzyloxy)-1-(4-methylphenyl)-4-phenylazetidin-2-one is unique due to its specific chiral centers and substituents, which may confer distinct biological activities and chemical reactivity compared to other β-lactam compounds.

Properties

CAS No.

61458-02-4

Molecular Formula

C23H21NO2

Molecular Weight

343.4 g/mol

IUPAC Name

(3S,4R)-1-(4-methylphenyl)-4-phenyl-3-phenylmethoxyazetidin-2-one

InChI

InChI=1S/C23H21NO2/c1-17-12-14-20(15-13-17)24-21(19-10-6-3-7-11-19)22(23(24)25)26-16-18-8-4-2-5-9-18/h2-15,21-22H,16H2,1H3/t21-,22+/m1/s1

InChI Key

NOVFJTZAWRKHTP-YADHBBJMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2[C@@H]([C@@H](C2=O)OCC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2C(C(C2=O)OCC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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